BenchChemオンラインストアへようこそ!

Lcariin

Cytotoxicity Cancer pharmacology Structure-activity relationship

Icariin (CAS 56692-02-5) is the intact prenylated flavonol diglycoside—the glycosylated prodrug—required for studies needing the unmodified scaffold. Unlike deglycosylated metabolites, icariin exhibits direct cytotoxicity superior to icariside II/icaritin in cancer models and undergoes >91% first-pass conversion to icariside II in vivo. For PDE5 inhibitor SAR, icariin is the validated starting scaffold; systematic C3/C7 modification yields up to 80-fold potency gains (IC₅₀ 75 nM, comparable to sildenafil). Select icariin for investigations requiring the intact diglycoside architecture, prodrug pharmacokinetics, or glycosylation-dependent anticancer activity. Not a substitute for icariside II or icaritin.

Molecular Formula C49H56O23
Molecular Weight 1013.0 g/mol
CAS No. 56692-02-5
Cat. No. B3272455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLcariin
CAS56692-02-5
Molecular FormulaC49H56O23
Molecular Weight1013.0 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC=C(C)C)C5=CC=C(C=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C49H56O23/c1-21(2)13-18-33-34(69-49-47(68-30(11)57)45(66-28(9)55)42(64-26(7)53)36(70-49)20-60-23(4)50)19-35(62-24(5)51)37-38(58)43(40(71-41(33)37)31-14-16-32(59-12)17-15-31)72-48-46(67-29(10)56)44(65-27(8)54)39(22(3)61-48)63-25(6)52/h13-17,19,22,36,39,42,44-49H,18,20H2,1-12H3/t22-,36+,39-,42+,44+,45-,46+,47+,48-,49+/m0/s1
InChIKeyQRFUTUDDVRHMIZ-QPIFRKLPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Icariin (CAS 56692-02-5): Procurement and Differentiation Guide for Prenylated Flavonoid Glycoside


Icariin (ICA, CAS 56692-02-5) is a prenylated flavonol glycoside and the principal bioactive constituent of Epimedium species (Berberidaceae). Its molecular structure comprises a flavonoid backbone (icaritin) with a rhamnosyl residue at C3 and a glucosyl residue at C7, a glycosylation pattern that fundamentally distinguishes its pharmacological and pharmacokinetic behavior from its deglycosylated metabolites [1]. Icariin demonstrates cGMP-specific phosphodiesterase-5 (PDE5) inhibition with an IC₅₀ of 0.432 μM and 167-fold selectivity over PDE4, establishing its baseline pharmacodynamic profile .

Why Icariin (CAS 56692-02-5) Cannot Be Substituted by In-Class Metabolites Icariside II or Icaritin


Substituting icariin with its deglycosylated metabolites icariside II or icaritin is scientifically invalid due to fundamental differences in molecular structure that dictate divergent pharmacokinetic fate, biodistribution, and direct pharmacological activity. Icariin acts as the glycosylated prodrug that, upon oral administration, undergoes extensive first-pass intestinal and hepatic metabolism—over 91% is converted to icariside II in rats—yielding a distinct circulating metabolite profile compared to direct icariside II or icaritin administration [1][2]. The presence of the intact diglycoside moiety confers icariin with unique direct cytotoxic activity superior to its metabolites in certain cancer models, a property lost upon deglycosylation . Consequently, procurement selection between icariin and its metabolites must be dictated by the specific experimental objective: icariin for investigations requiring the intact glycosylated scaffold or prodrug pharmacokinetics; icariside II or icaritin for studies targeting post-metabolic active species or enhanced oral bioavailability.

Icariin (CAS 56692-02-5) Evidence-Based Comparative Performance Guide for Procurement Decisions


Icariin Exhibits Superior Direct Cytotoxic Activity Compared to Icariside II and Icaritin in Multiple Human Cancer Cell Lines

Icariin (ICA) demonstrated higher direct cytotoxic potency than its deglycosylated metabolites icariside II and icaritin across three human cancer cell lines (A549 lung carcinoma, A375P melanoma, MCF-7 breast adenocarcinoma) in MTT assays. The intact diglycoside structure of icariin was essential for this enhanced activity .

Cytotoxicity Cancer pharmacology Structure-activity relationship Natural product anticancer

Icariin Oral Administration Results in 91.2% Conversion to Icariside II with Distinct Pharmacokinetic Profile: Cₘₐₓ and AUC₀–ₜ of Metabolite 3.8× and 13.0× Higher than Parent

Following oral administration to rats, 91.2% of icariin (ICA) is converted to icariside II (ICA II) via first-pass metabolism, whereas only 0.4% conversion occurs after intravenous administration. Comparative pharmacokinetic analysis revealed that after oral dosing, the Cₘₐₓ of ICA II was 3.8-fold higher and AUC₀–ₜ 13.0-fold higher than those of ICA [1].

Pharmacokinetics Prodrug metabolism Oral bioavailability ADME

Icariin Derivative 3,7-bis(2-hydroxyethyl)icaritin Achieves PDE5 IC₅₀ Comparable to Sildenafil (75 nM vs 74 nM) with 80-Fold Potency Improvement Over Parent Icariin

Parent icariin (1) exhibits PDE5A1 inhibition with an IC₅₀ of 5.9 μM. Structural modification by replacing both sugar residues at C3 and C7 with hydroxyethyl groups produced 3,7-bis(2-hydroxyethyl)icaritin (compound 5), which potently inhibited PDE5A1 with an IC₅₀ very close to that of the clinical PDE5 inhibitor sildenafil (75 nM vs 74 nM). Compound 5 was 80 times more potent than parent icariin and demonstrated superior selectivity versus PDE6 and cAMP-PDE compared to sildenafil [1].

PDE5 inhibition Medicinal chemistry Structure-activity relationship Erectile dysfunction

Icariin Demonstrates Comparable Osteogenic Differentiation Capacity to Icariside II but Icariside II Shows Superior Promotion of Angiogenic Marker VEGF

A comparative study evaluating icariin (ICA, optimal concentration 10⁻⁵ mol/L) and icariside II (ICSII, optimal concentration 10⁻⁶ mol/L) in rat bone marrow mesenchymal stem cells (rBMSCs) revealed no significant difference in osteogenic differentiation capacity. However, ICSII exhibited significantly stronger promotion of the angiogenic differentiation marker VEGF compared to ICA, while both compounds activated ERK1/2 phosphorylation via the MAPK/ERK1/2 signaling pathway [1].

Osteogenesis Bone regeneration Angiogenesis Mesenchymal stem cells

Icaritin Exhibits Strongest MDR Reversal Activity Among Icariin, Icariside II, and Icaritin Without Cytotoxicity at 1–10 μmol·L⁻¹

In a comparative study evaluating the reversal of multidrug resistance (MDR) in doxorubicin-resistant MG-63/DOX human osteosarcoma cells, icaritin (ICT) exhibited the strongest MDR reversal effect among the three tested compounds (icariin, icariside II, and icaritin). Icaritin showed no obvious cytotoxicity on both MG-63 parental and MG-63/DOX resistant cells at concentrations ranging from 1 to 10 μmol·L⁻¹, and enhanced doxorubicin-induced apoptosis in a dose-dependent manner [1].

Multidrug resistance Cancer chemotherapy P-glycoprotein Osteosarcoma

Parent Icariin Fails to Exhibit Estrogenic Activity on MCF-7 Cells Whereas Metabolites Icaritin and Desmethylicaritin Induce 1.61- to 4.14-Fold Proliferation Increase

Evaluation of icariin and its metabolites on ER-positive MCF-7 human breast cancer cells revealed that parent icariin failed to exhibit any estrogenic proliferative effect. In contrast, the metabolites icaritin and desmethylicaritin significantly increased cell proliferation, with cell numbers increasing from 1.61- to 4.14-fold compared with untreated controls. These findings demonstrate that icariin acts as a pro-estrogenic compound, with estrogenic activity conferred only after metabolic conversion in vivo [1].

Estrogenic activity Phytoestrogen Hormone receptor Menopause

Icariin (CAS 56692-02-5) Procurement-Driven Application Scenarios Based on Comparative Evidence


Medicinal Chemistry and PDE5 Inhibitor Lead Optimization

Icariin serves as a validated starting scaffold for structure-activity relationship (SAR) studies targeting PDE5 inhibition. Parent icariin (IC₅₀ = 5.9 μM) can be systematically modified at C3 and C7 glycoside positions to yield derivatives with dramatically enhanced potency—exemplified by 3,7-bis(2-hydroxyethyl)icaritin achieving an 80-fold improvement (IC₅₀ = 75 nM), a potency comparable to sildenafil (IC₅₀ = 74 nM) [1]. This established SAR trajectory justifies procurement of icariin for medicinal chemistry programs aiming to develop novel, selective PDE5 inhibitors with potentially improved PDE6 selectivity profiles.

Oral Prodrug Pharmacokinetic and Metabolism Studies

Icariin is the appropriate procurement choice for investigations requiring a defined prodrug with extensive first-pass metabolism. Following oral administration in rats, 91.2% of icariin is converted to icariside II, yielding circulating metabolite exposure where icariside II Cₘₐₓ and AUC₀–ₜ exceed parent compound by 3.8-fold and 13.0-fold, respectively [2]. Researchers studying oral bioavailability enhancement strategies, formulation development, or the pharmacological consequences of prodrug-to-active-metabolite conversion should select icariin over direct metabolite procurement.

Direct Cytotoxicity Screening in Cancer Pharmacology

For in vitro cancer cytotoxicity screening where the intact glycosylated flavonoid scaffold is hypothesized to confer unique activity, icariin rather than its metabolites is the required test compound. Comparative MTT assays across A549 (lung), A375P (melanoma), and MCF-7 (breast) cancer cell lines demonstrated that icariin exhibits superior direct cytotoxic potency relative to icariside II and icaritin . This finding indicates that glycosylation plays a critical role in icariin's direct anticancer activity, supporting icariin procurement for SAR studies exploring the relationship between glycosylation state and cytotoxicity.

Bone Tissue Engineering and Osteogenesis Research Requiring Defined Angiogenic Outcome

Selection between icariin and icariside II for bone regeneration studies should be guided by the desired angiogenic component. While both compounds demonstrate comparable osteogenic differentiation capacity in rBMSCs (optimal concentrations: icariin 10⁻⁵ mol/L, icariside II 10⁻⁶ mol/L), icariside II exhibits significantly stronger promotion of the angiogenic marker VEGF [3]. Investigators procuring icariin should recognize that its osteogenic effects in vivo are partially mediated through metabolic conversion to icariside II, and that direct icariside II administration may provide enhanced vascularization outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lcariin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.